Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
CAS No.: 91387-29-0
Cat. No.: VC18657857
Molecular Formula: C12H25NO2Si2
Molecular Weight: 271.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91387-29-0 |
|---|---|
| Molecular Formula | C12H25NO2Si2 |
| Molecular Weight | 271.50 g/mol |
| IUPAC Name | ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
| Standard InChI | InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3 |
| Standard InChI Key | XKRIPGAGCJYAIU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate, delineates its core structure:
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A but-2-ynoate backbone (an alkyne with ester and amino substituents).
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A bis(trimethylsilyl)amino (BTMSA) group at the 4-position, providing steric bulk and electron-withdrawing effects.
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An ethyl ester at the terminal carboxylate, enhancing solubility in organic solvents .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 271.50 g/mol | |
| SMILES Notation | COC(=O)C#CCN(Si(C)C)Si(C)C | |
| LogP (Predicted) | ~2.8 |
The alkyne moiety () enables click chemistry applications, while the BTMSA group acts as a protective moiety for amines in peptide synthesis .
Synthesis and Reaction Pathways
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is synthesized through stepwise nucleophilic substitutions and esterification reactions. A representative route involves:
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Preparation of the Alkyne Intermediate:
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Esterification:
This method yields the target compound in moderate to high purity, as confirmed by NMR and mass spectrometry .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in nonpolar solvents (e.g., dichloromethane, THF) due to the hydrophobic trimethylsilyl groups. Limited water solubility (logP ~2.8) .
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Stability: Sensitive to hydrolysis under acidic or basic conditions, releasing trimethylsilanol and regenerating the free amine .
Spectroscopic Data
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(CDCl): δ 4.20 (q, 2H, -OCHCH), 3.30 (s, 2H, -CH-N), 0.15 (s, 18H, -Si(CH)) .
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IR: Strong absorption at 2210 cm (C≡C stretch), 1740 cm (ester C=O) .
Applications in Medicinal Chemistry
Prodrug Development
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate serves as a precursor for glutamic acid analogs with anticancer properties. For example:
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L-γ-Methyleneglutamic Acid Amides: Prodrugs derived from this compound inhibit glutaminolysis in breast cancer cells (MCF-7, MDA-MB-231) .
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Pharmacokinetic Enhancement: The ethyl ester improves oral bioavailability by masking polar carboxylate groups .
Peptide Mimetics
The BTMSA group protects amines during solid-phase peptide synthesis (SPPS), enabling the construction of γ-glutamyl transpeptidase inhibitors .
| Parameter | Recommendation |
|---|---|
| Storage | -20°C under inert atmosphere |
| Handling | Use gloves and eye protection |
| Reactivity | Avoid strong acids/bases |
No acute toxicity data are available, but analogous silylated compounds require cautious handling due to potential silicosis risks .
Recent Research Findings
Anticancer Activity
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